

Application Notes and Protocols for the Sonogashira Coupling of Dimethyl 5-iodoisophthalate

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Compound of Interest

Compound Name: *Dimethyl 5-iodoisophthalate*

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Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

Dimethyl 5-iodoisophthalate is a particularly useful building block in the synthesis of functional materials such as conjugated microporous polymers (CMPs) and metal-organic frameworks (MOFs). The presence of the iodo-substituent allows for facile Sonogashira coupling, while the two methyl ester functionalities provide sites for further chemical modification or for coordinating with metal centers. The electron-withdrawing nature of the two methoxycarbonyl groups can activate the carbon-iodine bond, potentially leading to higher reaction yields under milder conditions.

These application notes provide detailed protocols for the Sonogashira coupling of **Dimethyl 5-iodoisophthalate** with various terminal alkynes, a summary of representative reaction yields, and a discussion of the reaction mechanism and workflow.

Data Presentation

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of **Dimethyl 5-iodoisophthalate** with a representative terminal alkyne.

Entry	Alkyne	Pd Cataly st (mol%)	Cu(I) Cataly st (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Trimethylsilylacetylene	PdCl ₂ (PPh ₃) ₂ (4)	CuI (8)	Piperidine	THF	RT	12	95

This data is based on a specific reported procedure and may require optimization for different scales or substrates.

Experimental Protocols

General Protocol for Sonogashira Coupling of Dimethyl 5-iodoisophthalate

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with **Dimethyl 5-iodoisophthalate**.

Materials:

- **Dimethyl 5-iodoisophthalate**
- Terminal alkyne (e.g., Trimethylsilylacetylene)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh₃)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)

- Amine base (e.g., Piperidine or Triethylamine)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)
- Magnetic stirrer

Procedure:

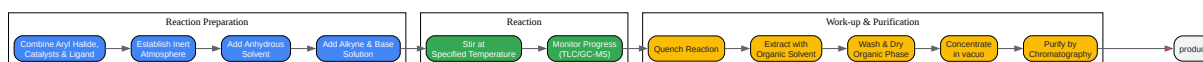
- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add **Dimethyl 5-iodoisophthalate** (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 4 mol%), copper(I) iodide (e.g., 8 mol%), and triphenylphosphine (e.g., 15 mol%).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- **Reagent Addition:** Under a positive pressure of inert gas, add anhydrous THF via syringe. Stir the mixture to dissolve the solids.
- In a separate flask, prepare a solution of the terminal alkyne (e.g., 2.0 eq) and the amine base (e.g., piperidine, 1.7 eq relative to the alkyne) in anhydrous THF.
- **Reaction:** Add the solution of the alkyne and base dropwise to the stirred solution of the aryl iodide and catalysts at room temperature.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

- Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Sonogashira Coupling Reaction Workflow

The following diagram illustrates the general experimental workflow for the Sonogashira coupling reaction.

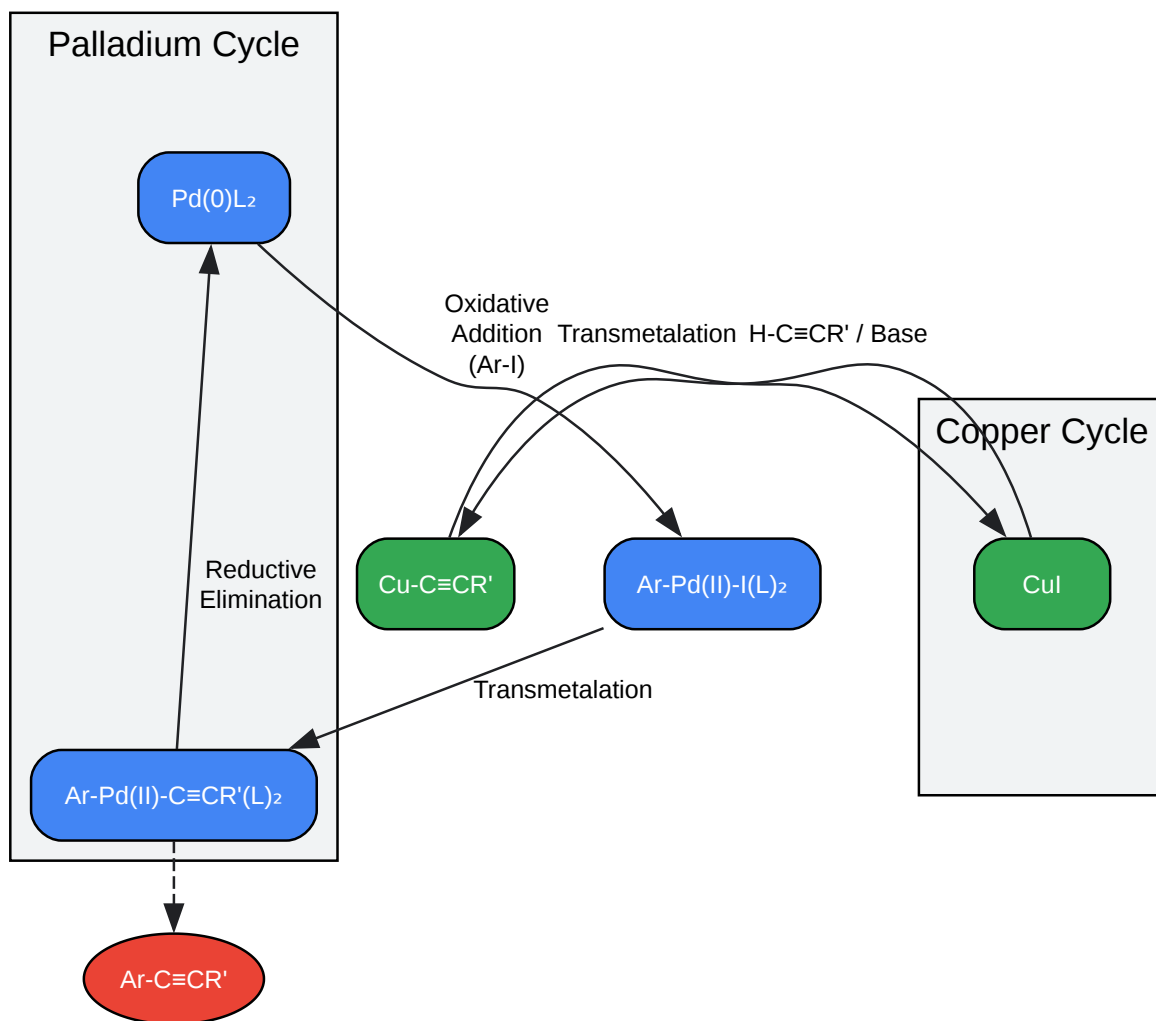


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Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.



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Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

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References

- 1. Conjugated microporous polymers: design, synthesis and application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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